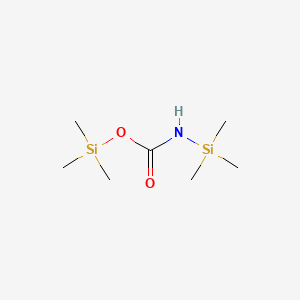

N,O-Bis(trimethylsilyl)carbamate

Übersicht

Beschreibung

Trimethylsilyl trimethylsilylcarbamate, also known as N,O-Bis(trimethylsilyl)carbamate, is a compound with the linear formula (CH3)3SiNHCO2Si(CH3)3 . It is an extremely suitable reagent for the silylation of alcohols, phenols, and carboxylic acids . The only by-products are CO2 and NH3 .

Synthesis Analysis

Trimethylsilyl trimethylsilylcarbamate can be synthesized using a trimethylsilylating reagent . This process involves substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds . This way, trimethylsiloxy groups are formed on the molecule .Molecular Structure Analysis

The molecular formula of Trimethylsilyl trimethylsilylcarbamate is CHNOSi . Its average mass is 277.583 Da and its monoisotopic mass is 277.134949 Da .Chemical Reactions Analysis

Trimethylsilyl trimethylsilylcarbamate is used in the silylation of alcohols, phenols, and carboxylic acids . The reagent N,O-bis(trimethylsilyl)trifluoroacetamide (also called BSTFA) is regularly used for this reaction .Physical and Chemical Properties Analysis

Trimethylsilyl trimethylsilylcarbamate has a density of 0.9±0.1 g/cm3 . Its boiling point is 244.3±23.0 °C at 760 mmHg . The vapour pressure is 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 48.1±3.0 kJ/mol . The flash point is 101.6±22.6 °C . The index of refraction is 1.427 .Wissenschaftliche Forschungsanwendungen

Silylierung von Alkoholen und Phenolen

N,O-Bis(trimethylsilyl)carbamate ist ein äußerst geeignetes Reagenz für die Silylierung von Alkoholen und Phenolen . Silylierung ist ein Prozess, bei dem ein Wasserstoffatom in einem Molekül durch eine Silylgruppe ersetzt wird. Dieser Prozess wird in der organischen Chemie häufig verwendet, um reaktive funktionelle Gruppen während chemischer Reaktionen zu schützen.

Silyloxycarbonylierung von Aminen

Diese Verbindung wird auch bei der Silyloxycarbonylierung von Aminen verwendet . Silyloxycarbonylierung ist ein Prozess, der die Einführung einer Silyloxycarbonylgruppe in ein Molekül beinhaltet. Dieser Prozess wird häufig bei der Synthese komplexer organischer Verbindungen verwendet.

Synthese von Acylisocyanaten

This compound kann zur Synthese von Acylisocyanaten aus Carbonsäurechloriden verwendet werden . Acylisocyanate sind nützliche Zwischenprodukte bei der Synthese verschiedener organischer Verbindungen.

Organische Bausteine

Diese Verbindung wird häufig als organischer Baustein bei der Synthese komplexerer organischer Verbindungen verwendet . Organische Bausteine sind einfache organische Verbindungen, die zum Aufbau komplexerer Strukturen verwendet werden können.

Forschung und Entwicklung

This compound wird in Forschungs- und Entwicklungslaboren zur Synthese neuer Verbindungen und zur Entwicklung neuer Synthesemethoden verwendet .

Industrielle Anwendungen

Im industriellen Sektor wird diese Verbindung bei der Synthese von Pharmazeutika, Agrochemikalien und anderen chemischen Produkten verwendet .

Wirkmechanismus

Target of Action

N,O-Bis(trimethylsilyl)carbamate, also known as trimethylsilyl N-trimethylsilylcarbamate or Trimethylsilyl trimethylsilylcarbamate, primarily targets alcohols, phenols, and carboxylic acids . It acts as a reagent for the silylation of these compounds .

Mode of Action

This compound interacts with its targets through a process known as silylation . This process involves the replacement of a hydrogen atom in the target molecule with a silyl group, which is a silicon atom bonded to three methyl groups . This interaction results in the formation of silyl ethers or silyl esters, depending on the nature of the target molecule .

Biochemical Pathways

The silylation process mediated by this compound affects various biochemical pathways. For instance, it can lead to the silyloxycarbonylation of amines . This reaction results in the formation of carbamates, which are organic compounds that play a crucial role in various biological processes . Additionally, this compound can facilitate the formation of acylisocyanates from carboxylic acid chlorides .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modification of target molecules through silylation . This can alter the properties of the target molecules, potentially affecting their reactivity, stability, and interactions with other molecules .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other reagents, the pH, temperature, and solvent used can all impact the efficiency and outcome of the silylation process . Therefore, careful control of these factors is essential when using this compound in chemical reactions .

Eigenschaften

IUPAC Name |

trimethylsilyl N-trimethylsilylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H19NO2Si2/c1-11(2,3)8-7(9)10-12(4,5)6/h1-6H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGIJAZGPLFOQJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)NC(=O)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H19NO2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60188838 | |

| Record name | Trimethylsilyl trimethylsilylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35342-88-2 | |

| Record name | Trimethylsilyl N-trimethylsilylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35342-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylsilyl trimethylsilylcarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035342882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethylsilyl trimethylsilylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylsilyl trimethylsilylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.732 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of N,O-Bis(trimethylsilyl)carbamate in organic synthesis?

A1: this compound, often abbreviated as N,O-bis(TMS)carbamate, has proven useful for introducing protecting groups and modifying organic molecules. Specifically, research shows its effectiveness in:

- O-Methyl oxime formation: N,O-bis(TMS)-N-methoxy-carbamate reacts with ketones to produce the corresponding O-methyl oximes, often as a mixture of syn and anti isomers. [] This reaction is applicable even with α-haloketones without unwanted halogen substitution. []

- Imine synthesis: N,O-bis(TMS)-N-methyl-carbamate reacts with oxo compounds to yield the corresponding imines, although yields can be moderate in certain cases. []

- Siloxycarbonylation of amines: N,O-bis(TMS)carbamate can be used to introduce siloxycarbonyl protecting groups to amines. []

- Acyl isocyanate synthesis: This reagent has been explored in the synthesis of acyl isocyanates. []

- Preparation of O-silylurethanes: N,O-bis(TMS)carbamate and its O-trimethylsilyl counterpart offer new routes to synthesize O-silylurethanes. []

Q2: How does the structure of the oxo compound influence the reaction with this compound?

A2: The structure of the oxo compound plays a role in the reaction outcome with N,O-bis(TMS)carbamate:

- Presence of hydroxyl groups: If the oxo compound contains a hydroxyl group, both oxime formation and O-silylation occur concurrently. []

- α-Haloketones: These substrates react without undergoing undesired halogen substitution. []

- Ferrocenylated oxo derivatives: These compounds react similarly to other oxo compounds, yielding the expected products. []

Q3: What are the advantages of using this compound compared to other reagents with similar applications?

A3: While a direct comparison requires further research and depends on the specific application, some potential advantages based on available data include:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.